1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Overview
Description
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a useful research compound. Its molecular formula is C18H22O7 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acidolysis Mechanism in Lignin Model Compounds
Research by Yokoyama (2015) explores the acidolysis of lignin model compounds, particularly focusing on compounds similar to 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. The study highlights the significance of the γ-hydroxymethyl group in these compounds and its role in the acidolysis mechanism, contributing to a better understanding of lignin breakdown processes (Yokoyama, 2015).
Bacterial Metabolism of Lignin Model Compounds
Vicuña et al. (1987) investigated the metabolism of lignin model compounds by Pseudomonas acidovorans, including compounds structurally related to this compound. This research provides insights into the bacterial degradation pathways of lignin, crucial for understanding the biodegradation of lignin in natural ecosystems (Vicuña et al., 1987).
Oxidation in Oxygen Bleaching Processes
The study by Ohmura et al. (2012) explored the oxidation of non-phenolic lignin moiety, including a compound similar to this compound, in oxygen bleaching processes. Their findings shed light on the chemical transformations of lignin model compounds under industrial bleaching conditions, which is essential for improving pulp and paper production processes (Ohmura et al., 2012).
Lignin Model Compounds in Alkaline Pulping
Shimizu et al. (2013) researched the β-O-4 bond cleavage rates of lignin model compounds, including ones structurally similar to this compound, during alkaline pulping. This study contributes to the understanding of lignin behavior in the pulping process, vital for optimizing the production of high-quality paper (Shimizu et al., 2013).
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-22-12-6-4-5-7-13(12)25-16(10-19)17(20)11-8-14(23-2)18(21)15(9-11)24-3/h4-9,16-17,19-21H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBBCCRTOKYTRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C(=C2)OC)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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